molecular formula C22H19N3O5 B2684025 (8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate CAS No. 1189993-83-6

(8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate

Cat. No.: B2684025
CAS No.: 1189993-83-6
M. Wt: 405.41
InChI Key: RPWHKLRJUXUDFV-UHFFFAOYSA-N
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Description

The compound (8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate is a complex organic molecule featuring multiple functional groups, including a pyranopyridine core, an oxadiazole ring, and a propionate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine, p-tolyl hydrazine, and ethyl acetoacetate.

    Formation of the Pyranopyridine Core: The initial step involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the pyranopyridine core.

    Oxadiazole Ring Formation: The p-tolyl hydrazine is then reacted with the intermediate to form the oxadiazole ring through cyclization.

    Esterification: Finally, the compound is esterified with propionic acid under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the p-tolyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    p-Toluic acid derivative.

    Reduction: Amine derivative of the oxadiazole ring.

    Substitution: Carboxylic acid derivative from ester hydrolysis.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple coordination sites.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for drug development.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural complexity.

Medicine

    Drug Development: The compound’s unique structure allows it to interact with various biological targets, making it a potential lead compound for new pharmaceuticals.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with biological macromolecules. The oxadiazole ring can form hydrogen bonds with enzyme active sites, while the pyranopyridine core can engage in π-π stacking interactions with aromatic amino acids. These interactions disrupt normal enzyme function, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    (8-methyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate: Similar structure but with a phenyl group instead of a p-tolyl group.

    (8-methyl-2-oxo-3-(3-(p-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate: Contains a p-chlorophenyl group, which may alter its electronic properties.

Uniqueness

The presence of the p-tolyl group in the compound provides unique steric and electronic properties, potentially enhancing its biological activity compared to similar compounds. The combination of the pyranopyridine core and the oxadiazole ring also contributes to its distinct reactivity and interaction with biological targets.

Biological Activity

The compound (8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions that integrate various chemical moieties. The oxadiazole ring is particularly significant due to its known bioactivity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, a study assessing various substituted 1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl) derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 7.8 to 62.5 µg/mL, with a prevailing MIC of 15.6 µg/mL for certain derivatives .

CompoundMIC (µg/mL)MBC (µg/mL)
Oxadiazole Derivative A15.631.25
Oxadiazole Derivative B31.2562.5
Control (Oxytetracycline)1020

Table 1: Antibacterial activity of selected oxadiazole derivatives.

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. For example, derivatives containing oxadiazole rings have shown activity against various cancer cell lines. A related compound was found to inhibit colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM, indicating promising cytotoxic effects .

Cell LineCompoundIC50 (µM)
HCT-116Oxadiazole Derivative X6.2
T47DOxadiazole Derivative Y27.3

Table 2: Anticancer activity against selected cell lines.

Antioxidant Activity

Antioxidant properties are crucial for evaluating the therapeutic potential of new compounds. The synthesized derivatives have been tested using assays such as DPPH and FRAP to assess their ability to scavenge free radicals. Certain derivatives exhibited significant antioxidant activity, which may contribute to their overall biological efficacy .

Case Studies

  • Antibacterial Study : A study involving the evaluation of several pyridine-based oxadiazoles highlighted their superior antibacterial properties compared to traditional antibiotics such as chloramphenicol .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of oxadiazole-containing compounds on breast cancer cell lines, revealing that specific substitutions on the oxadiazole ring significantly enhanced their activity against T47D cells .

Properties

IUPAC Name

[8-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyrano[2,3-c]pyridin-5-yl]methyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-4-18(26)28-11-15-10-23-13(3)19-16(15)9-17(22(27)29-19)21-24-20(25-30-21)14-7-5-12(2)6-8-14/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWHKLRJUXUDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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